4-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S12757111
CAS No.
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Product Name

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

4-cyclopropyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-8(11)7-3-6(4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)

InChI Key

MDMNWDMDDKSHDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=C2)C(=O)O

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by a pyrrole ring substituted with a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is C8H9NO2C_8H_9NO_2, and it has a molecular weight of 151.17 g/mol. The compound is notable for its unique structure, which includes a five-membered nitrogen-containing ring (pyrrole) and a cyclopropyl group, contributing to its distinct chemical properties and potential biological activities .

Typical of pyrrole derivatives:

  • Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield hydrogenated products, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups into the pyrrole ring. Common reagents for these reactions include halogens and nucleophiles like amines or alcohols.

The specific products formed from these reactions depend on the conditions and reagents used, allowing for a diverse range of derivatives to be synthesized.

Research indicates that 4-cyclopropyl-1H-pyrrole-2-carboxylic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity: Preliminary studies suggest that it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .

The exact mechanisms by which this compound exerts its biological effects are still under investigation, but it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding .

The synthesis of 4-cyclopropyl-1H-pyrrole-2-carboxylic acid typically involves several methods:

  • Cyclization Reactions: The synthesis often begins with cyclopropylamine reacting with appropriate carbonyl compounds (e.g., ethyl acetoacetate) under controlled conditions to form the pyrrole structure.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through conventional esterification techniques or direct carboxylation using carbon dioxide in the presence of bases .
  • Industrial Methods: For large-scale production, continuous flow processes or batch reactions optimized for yield and purity are employed, often utilizing high-performance liquid chromatography for purification .

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid has several applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is being explored as a potential intermediate in drug development due to its biological activity .
  • Material Science: Its unique chemical properties make it useful in developing new materials and chemical processes .

Studies on the interactions of 4-cyclopropyl-1H-pyrrole-2-carboxylic acid with biological systems have focused on its potential as an enzyme inhibitor. For example, it may target enzymes involved in microbial cell wall synthesis or cancer cell proliferation pathways. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 4-cyclopropyl-1H-pyrrole-2-carboxylic acid. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
Methyl 4-methyl-1H-pyrrole-2-carboxylateMethyl substitution at the 4-positionLacks cyclopropyl group; different reactivity profile
Ethyl 4-cyclopropyl-1H-pyrrole-2-carboxylateEthyl instead of hydrogen at the carboxylic positionSimilar structure but different solubility properties
Methyl 4-phenyl-1H-pyrrole-2-carboxylatePhenyl group at the 4-positionExhibits different biological activity due to phenyl substitution

Uniqueness

The uniqueness of 4-cyclopropyl-1H-pyrrole-2-carboxylic acid lies in its cyclopropyl group, which imparts distinct chemical and physical properties compared to other pyrrole derivatives. This structural feature may enhance its reactivity and influence its biological activity, making it a subject of interest in medicinal chemistry and materials science .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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